Foreword: The Imperative of Unambiguous Structural Characterization
Foreword: The Imperative of Unambiguous Structural Characterization
An In-depth Technical Guide to the Structure Elucidation of 3-Pyrrolidinol, 1-(diphenylmethyl)-
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern drug development and fine chemical synthesis, the molecule 3-Pyrrolidinol, 1-(diphenylmethyl)-, also known as 1-benzhydryl-3-pyrrolidinol, represents a vital structural scaffold. Its pyrrolidinol core is a recurring motif in a multitude of pharmacologically active compounds. The precision with which we characterize this intermediate is not merely an academic exercise; it is the bedrock of safety, efficacy, and reproducibility in pharmaceutical manufacturing. A deviation in structure, even a subtle stereochemical inversion, can profoundly alter a compound's biological activity.
This guide is structured not as a rigid checklist but as a logical, synergistic workflow. As a Senior Application Scientist, my objective is to illuminate not just the what but the why behind each analytical choice. We will explore how a multi-modal spectroscopic approach, culminating in the definitive power of X-ray crystallography, constructs an irrefutable structural dossier. Each technique serves as a cross-validation point for the others, creating a self-validating system essential for regulatory compliance and robust scientific discovery.
Molecular Blueprint: Initial Assessment
Before delving into complex instrumentation, a foundational understanding of the target molecule is paramount. This initial assessment guides our analytical strategy.
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Molecular Formula: C₁₇H₁₉NO
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Molecular Weight: 267.34 g/mol
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Key Structural Features:
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Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle.
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Diphenylmethyl (Benzhydryl) Group: A bulky, sterically demanding substituent on the nitrogen atom, comprising two phenyl rings attached to a single methine carbon.
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Hydroxyl Group: An alcohol functional group at the C3 position of the pyrrolidinol ring.
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Chiral Center: The C3 carbon, bonded to a hydroxyl group, two different carbon atoms within the ring, and a hydrogen atom, is a stereocenter. Therefore, the molecule can exist as (R)- and (S)-enantiomers.
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This initial analysis immediately informs our experimental design. We need techniques to confirm the carbon-hydrogen framework, verify the presence of the hydroxyl and amine functional groups, determine the precise molecular weight, and, if necessary, resolve the absolute stereochemistry.
Core Spectroscopic Elucidation: A Multi-Modal Approach
No single technique provides a complete picture. True confidence in structure elucidation arises from the convergence of data from orthogonal analytical methods.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled detail about the chemical environment of each nucleus.[3][4] For a molecule like 1-benzhydryl-3-pyrrolidinol, a suite of NMR experiments is necessary to assign every proton and carbon signal unambiguously.
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Causality: ¹H NMR provides the most immediate and sensitive probe of the molecule's proton framework. It confirms the presence of distinct proton types (aromatic, aliphatic, methine, hydroxyl) and their relative numbers through integration. Critically, through-bond scalar coupling (J-coupling) reveals which protons are adjacent to one another, allowing us to piece together molecular fragments.
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Data Interpretation: The spectrum is analyzed for chemical shift (δ), integration, and multiplicity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.20 - 7.50 | Multiplet (m) | 10H | Aromatic (Ar-H) | Protons on the two phenyl rings of the benzhydryl group. |
| ~ 4.40 | Singlet (s) | 1H | Methine (N-CHPh₂) | The single proton attached to the carbon linking the two phenyl rings and the nitrogen. |
| ~ 4.30 | Multiplet (m) | 1H | H-3 (CH-OH) | The proton on the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen. |
| ~ 2.80 - 3.20 | Multiplet (m) | 4H | H-2, H-5 (CH₂-N) | Protons on the carbons adjacent to the nitrogen. These are often diastereotopic, leading to complex splitting. |
| ~ 1.90 - 2.20 | Multiplet (m) | 2H | H-4 (CH₂-CHOH) | Protons on the carbon adjacent to the stereocenter. |
| Variable | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton. Its chemical shift is variable and depends on concentration, solvent, and temperature. |
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Causality: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone of the molecule. A proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons and information about their chemical environment (sp², sp³, etc.).
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Data Interpretation: The spectrum is analyzed for the chemical shift (δ) of each unique carbon.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 140 - 145 | Quaternary Aromatic (Ar-C) | The two ipso-carbons of the phenyl rings attached to the methine carbon. |
| ~ 127 - 129 | Tertiary Aromatic (Ar-CH) | The ortho, meta, and para carbons of the two phenyl rings. |
| ~ 75 | Methine (N-CHPh₂) | The methine carbon of the benzhydryl group. |
| ~ 68 - 72 | C-3 (CH-OH) | The carbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen. |
| ~ 55 - 60 | C-2, C-5 (CH₂-N) | The two carbons adjacent to the nitrogen atom. |
| ~ 35 - 40 | C-4 (CH₂) | The remaining aliphatic carbon of the pyrrolidine ring. |
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Sample Preparation: Accurately weigh 5-10 mg of the 1-benzhydryl-3-pyrrolidinol sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a 5 mm NMR tube.[5]
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Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm), though often the residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
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Data Acquisition:
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Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Acquire a standard ¹H spectrum, ensuring an adequate number of scans (typically 8-16) for a good signal-to-noise ratio.
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Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
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Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain the final, interpretable spectrum.[6]
To eliminate any doubt in signal assignment, 2D NMR experiments are employed.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.[3]
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, especially across quaternary carbons.[3]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
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Causality: Mass spectrometry provides the single most critical piece of data for an unknown compound: its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four decimal places).[7] Furthermore, the fragmentation pattern observed in the mass spectrum offers a molecular fingerprint that can be used to confirm the presence of key structural subunits.
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Data Interpretation:
| Technique | Expected m/z | Assignment | Rationale |
| HRMS (ESI+) | 268.1545 | [M+H]⁺ | Protonated molecular ion. The calculated exact mass for C₁₇H₂₀NO⁺ is 268.1539. |
| MS/MS (EI or CID) | 167 | [C₁₃H₁₁]⁺ | The highly stable diphenylmethyl (benzhydryl) cation. This is often the base peak due to its stability. |
| MS/MS (EI or CID) | 100 | [C₅H₁₀NO]⁺ | Fragment corresponding to the protonated 3-hydroxypyrrolidine ring after cleavage of the N-C bond. |
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is well-suited for this polar molecule.[7]
-
Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]
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Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and use software to calculate the most likely elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the presence of expected structural motifs.[8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
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Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum. For 1-benzhydryl-3-pyrrolidinol, IR is essential for quickly confirming the presence of the critical hydroxyl group.
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Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol (-OH)[9] |
| 3000 - 3100 (medium) | C-H stretch | Aromatic (sp² C-H) |
| 2850 - 2960 (medium-strong) | C-H stretch | Aliphatic (sp³ C-H)[9] |
| 1260 - 1050 (strong) | C-O stretch | Secondary Alcohol[9] |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine[9] |
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Sample Preparation (KBr Pellet Method): Finely grind a small amount of the solid sample (1-2 mg) with spectroscopic grade potassium bromide (KBr, ~100 mg).[6] Press the mixture into a thin, transparent pellet using a hydraulic press.
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Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]
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Data Acquisition: Place the sample pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
The Gold Standard: Single-Crystal X-Ray Crystallography
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Causality: While the combination of NMR, MS, and IR provides a robust and compelling case for the molecular structure, it is an indirect picture based on inference. Single-crystal X-ray crystallography is the only technique that provides a direct, unambiguous, three-dimensional image of the molecule's atomic arrangement in the solid state.[10][11] It is the ultimate arbiter for confirming connectivity, bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute configuration (R or S).[12]
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Data Interpretation: The final output is an electron density map from which the precise coordinates of every atom (excluding hydrogens, which are typically placed in calculated positions) can be determined. This allows for the generation of a 3D model of the molecule, confirming its exact stereochemistry and conformation in the crystal lattice.
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Crystal Growth: This is often the most challenging step.[10] High-purity 1-benzhydryl-3-pyrrolidinol is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent at a constant temperature is a common method to encourage the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]
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Data Collection: A suitable crystal is selected and mounted on the goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled in a stream of inert gas (e.g., nitrogen) to minimize thermal motion.[13] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.[7]
Conclusion: A Synergistic and Self-Validating Dossier
The structure elucidation of 3-Pyrrolidinol, 1-(diphenylmethyl)- is not a linear process but a synergistic one. The molecular weight from MS validates the elemental composition used to interpret the NMR data. The functional groups identified by IR are consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra. Finally, the definitive 3D structure from X-ray crystallography confirms the connectivity deduced from 2D NMR and provides the absolute stereochemical information that other techniques can only infer. This integrated approach ensures the highest level of scientific integrity and provides a trustworthy, authoritative structural dossier for this critical chemical entity.
References
-
Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 389-396. Available at: [Link]
-
Martín, N., Segura, J. L., & Seoane, C. (1998). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron Letters, 39(21), 3469-3472. Available at: [Link]
-
Jerz, G., Winter, A., Kretzschmar, M., & Wyrembek, P. (2018). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 23(7), 1735. Available at: [Link]
-
Gomes, A. T., Ribeiro, A. O., & Faustino, M. A. F. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 28(9), 3829. Available at: [Link]
-
1-Benzyl-3-pyrrolidinone. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of Trans-1-Phenylmethyl-4-phenylthio-3-pyrrolidinol. PrepChem.com. Available at: [Link]
-
Izod, K., & Waddell, P. G. (2015). Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. Organometallics, 34(12), 2726–2733. Available at: [Link]
-
Single-Crystal X-ray Crystallography. Durham University. Available at: [Link]
-
Structure Elucidation. Clariant Analytical Sciences. Available at: [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. American Chemical Society. Available at: [Link]
-
Process for the preparation of a pyrrolidinol compound. European Patent Office. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Fahelelbom, K. M., et al. (2020). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 55(10), 915-943. Available at: [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
-
Martin, G. E. (2021). The Evolving Landscape of NMR Structural Elucidation. Molecules, 26(5), 1419. Available at: [Link]
-
Parkin, S. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-10. Available at: [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Al-Nahrain Journal of Science. Available at: [Link]
-
The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at: [Link]
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]
-
3-(aminomethyl)-1-benzylpyrrolidin-3-ol. PubChem. Available at: [Link]
-
History of X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Available at: [Link]
-
X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at: [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]
-
Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. MDPI. Available at: [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR). Jurnal Integrasi Proses. Available at: [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP000270. MassBank. Available at: [Link]
-
FTIR spectrum of the pyrrolidinium-based task-specific IL. ResearchGate. Available at: [Link]
-
FTIR Spectroscopy of Adsorbed Probe Molecules for Analyzing the Surface Properties of Supported Pt (Pd) Catalysts. SciSpace. Available at: [Link]
Sources
- 1. clariant.com [clariant.com]
- 2. openreview.net [openreview.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SciELO system message [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager [labmanager.com]
- 13. ncl.ac.uk [ncl.ac.uk]
